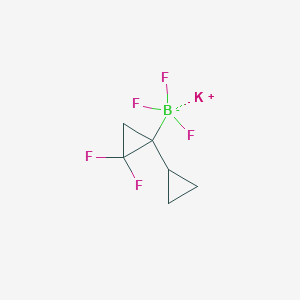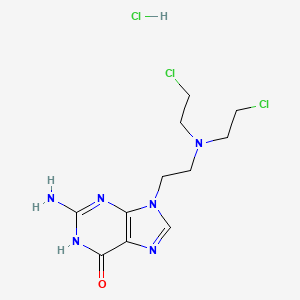
2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride is an organic compound that belongs to the class of purine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride typically involves multiple steps. The starting materials are often purine derivatives, which undergo a series of chemical reactions including alkylation, chlorination, and amination. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins, providing insights into cellular processes.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting rapidly dividing cells.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride involves its interaction with DNA. The compound can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The molecular targets include DNA strands and various enzymes involved in DNA repair and replication pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Chlorambucil: A similar compound with alkylating properties, used in chemotherapy.
Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.
Uniqueness
2-Amino-9-(2-(bis(2-chloroethyl)amino)ethyl)-1H-purin-6(9H)-one hydrochloride is unique due to its specific purine structure, which allows it to interact with DNA in a distinct manner compared to other alkylating agents. Its ability to form stable covalent bonds with DNA makes it a potent compound in anticancer research.
Propiedades
Número CAS |
23199-32-8 |
|---|---|
Fórmula molecular |
C11H17Cl3N6O |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
2-amino-9-[2-[bis(2-chloroethyl)amino]ethyl]-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C11H16Cl2N6O.ClH/c12-1-3-18(4-2-13)5-6-19-7-15-8-9(19)16-11(14)17-10(8)20;/h7H,1-6H2,(H3,14,16,17,20);1H |
Clave InChI |
FMCQFNUQVPFFNA-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CCN(CCCl)CCCl)N=C(NC2=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid](/img/structure/B12938519.png)
![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)
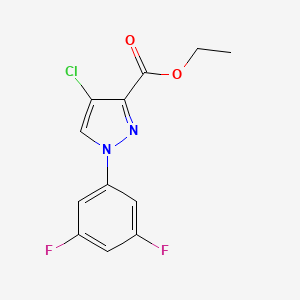
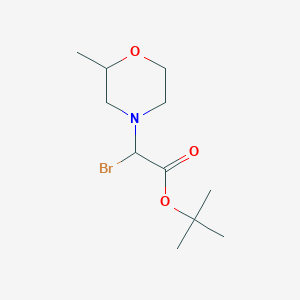
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
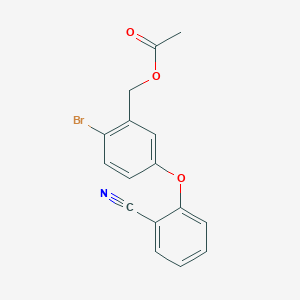

![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
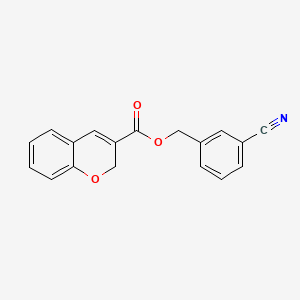

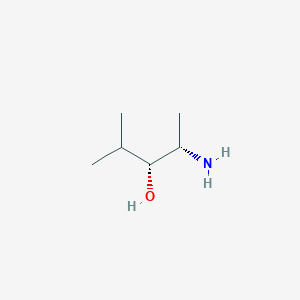
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)

